1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid
Description
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid is a piperidine derivative characterized by a 4-methoxybenzoyl group attached to the nitrogen of the piperidine ring and a carboxylic acid substituent at the 2-position (Figure 1). Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol. The methoxybenzoyl moiety introduces steric bulk and electron-donating properties, which may influence solubility, reactivity, and biological interactions.
Piperidinecarboxylic acids are widely explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets.
Properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-11-7-5-10(6-8-11)13(16)15-9-3-2-4-12(15)14(17)18/h5-8,12H,2-4,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBDEUQHDPUTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid typically involves the reaction of 4-methoxybenzoic acid with piperidine under specific conditions. One common method is the use of a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine . The reaction is carried out in an appropriate solvent, often under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction parameters and scalability . These methods often employ automated systems to mix reactants and control reaction conditions, leading to efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: 4-Methoxybenzoic acid derivatives.
Reduction: 4-Methoxybenzyl alcohol derivatives.
Substitution: Halogenated or nitrated 4-methoxybenzoyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s reactivity towards electrophilic substitution reactions, making it a valuable intermediate in various synthetic pathways . The piperidine ring may interact with biological receptors, potentially influencing neurotransmitter systems and exhibiting pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid
- Structure : Features a 4-sulfamoylbenzoyl group at the 1-position and a carboxylic acid at the 4-position.
- Molecular Formula : C₁₃H₁₅N₂O₅S.
- Key Data: Demonstrated activity as a carbonic anhydrase inhibitor, with IC₅₀ values in the nanomolar range . Synthesized via EDCI/HOBt coupling, yielding amide derivatives with antiproliferative or enzymatic activity .
- Comparison : The sulfamoyl group introduces hydrogen-bonding capability, enhancing target affinity but reducing lipophilicity compared to the methoxy group.
1-Hydroxy-2-piperidinecarboxylic Acid
- Structure : Hydroxyl group at the 1-position and carboxylic acid at the 2-position.
- Molecular Formula: C₆H₁₁NO₃.
- Key Data :
- Comparison : Lacks the aromatic benzoyl group, resulting in diminished π-π stacking interactions with biological targets.
Protective Group Modifications
N-Boc-2-piperidinecarboxylic Acid
- Structure : tert-butoxycarbonyl (Boc) protective group at the 1-position.
- Molecular Formula: C₁₁H₁₉NO₄.
- Key Data: Widely used in peptide synthesis to block the piperidine nitrogen during coupling reactions . Not classified as hazardous under Chinese regulatory guidelines .
- Comparison : The Boc group enhances stability during synthesis but must be removed under acidic conditions, limiting its utility in vivo.
(S)-1-Boc-piperidine-2-carboxylic Acid
- Structure : Chiral Boc-protected derivative with stereochemistry at the 2-position.
- Molecular Formula: C₁₁H₁₉NO₄.
- Key Data :
- Comparison : Stereochemistry influences binding to chiral targets, unlike the racemic 1-(4-methoxybenzoyl) analog.
Heterocyclic and Aromatic Modifications
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic Acid
- Structure : Oxazole ring linked via a methyl group to the piperidine nitrogen.
- Molecular Formula : C₁₆H₁₈N₂O₃.
- Comparison : The oxazole substituent may offer better metabolic stability than the methoxybenzoyl group.
1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic Acid
- Structure : 3-nitrobenzenesulfonyl group at the 1-position.
- Molecular Formula : C₁₂H₁₄N₂O₆S.
- Key Data :
- Sulfonyl groups are electron-withdrawing, reducing basicity of the piperidine nitrogen .
Biological Activity
1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid is a compound characterized by its unique structure, featuring a piperidine ring substituted with a methoxybenzoyl group and a carboxylic acid group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
- Chemical Formula : CHNO
- Molecular Weight : 235.27 g/mol
- CAS Number : 1103529-63-0
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with piperidine, often utilizing coupling reagents like TBTU in the presence of bases such as lutidine. The resultant compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to diverse derivatives with varying biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings underscore the compound's potential utility in developing new antimicrobial therapies.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 120 | 50 |
| IL-1β | 100 | 40 |
The reduction in cytokine levels indicates that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The methoxy group enhances the compound's reactivity towards electrophilic substitution reactions, facilitating its ability to interact with biological macromolecules.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to introduce the 4-methoxybenzoyl group to the piperidine ring in 1-(4-Methoxybenzoyl)-2-piperidinecarboxylic acid?
- Methodological Answer : The 4-methoxybenzoyl group is typically introduced via coupling reactions. A common approach involves activating the carboxylic acid (e.g., 4-methoxybenzoic acid) using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile. The activated intermediate reacts with the free amine on 2-piperidinecarboxylic acid derivatives. Post-reaction purification via recrystallization (e.g., ethanol) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons from the 4-methoxybenzoyl group appear as a doublet (δ ~7.6–8.0 ppm, J = 8–9 Hz) with a singlet for methoxy protons (δ ~3.8 ppm). The piperidine ring protons show distinct splitting patterns (e.g., δ ~1.5–3.5 ppm for CH₂ groups) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O, ~1680–1720 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) confirm functional groups .
- Elemental Analysis : Validates molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can conflicting solubility data between theoretical predictions and experimental observations for this compound be resolved?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To address this:
- HPLC-PDA Analysis : Quantify purity (>95%) and detect co-eluting impurities using reverse-phase columns (C18) with UV detection at λ = 254 nm .
- Thermogravimetric Analysis (TGA) : Identify solvates or hydrate forms that alter solubility.
- Solubility Screening : Test in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) to map pH-dependent solubility .
Q. What methodologies are recommended for assessing the compound's stability under various pH conditions relevant to pharmacological applications?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40–60°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the amide bond or methoxy group) .
- Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Activation energy (Eₐ) calculations from degradation rates at multiple temperatures (e.g., 25°C, 37°C, 50°C) predict long-term stability .
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- High-Throughput Screening (HTS) : Test coupling reagents (e.g., DCC, HATU vs. EDCI) and solvents (DMF, THF vs. acetonitrile) in microtiter plates to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. overnight) while maintaining yields >70% by enhancing activation energy .
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups on the piperidine nitrogen to prevent side reactions during acylation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC₅₀ values may vary due to differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables affecting activity .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities and validate experimental results against target proteins (e.g., carbonic anhydrases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
